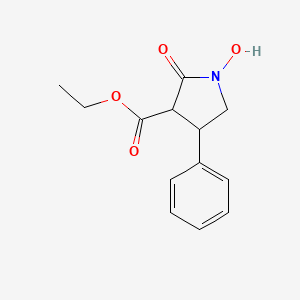

Ethyl 1-hydroxy-2-oxo-4-phenylpyrrolidine-3-carboxylate

Description

Ethyl 1-hydroxy-2-oxo-4-phenylpyrrolidine-3-carboxylate is a polyfunctionalized pyrrolidone derivative characterized by a hydroxyl group at position 1, a ketone at position 2, a phenyl substituent at position 4, and an ethyl ester at position 2. Pyrrolidones are five-membered lactams with diverse applications in medicinal chemistry, particularly as intermediates for synthesizing bioactive molecules .

Properties

IUPAC Name |

ethyl 1-hydroxy-2-oxo-4-phenylpyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-2-18-13(16)11-10(8-14(17)12(11)15)9-6-4-3-5-7-9/h3-7,10-11,17H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYXCQUAAGEZRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(CN(C1=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-hydroxy-2-oxo-4-phenylpyrrolidine-3-carboxylate typically involves the reaction of ethyl acetoacetate with aniline in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-hydroxy-2-oxo-4-phenylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

Reduction: The carbonyl group can be reduced to a hydroxyl group.

Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a diketone, while reduction could produce a diol .

Scientific Research Applications

Ethyl 1-hydroxy-2-oxo-4-phenylpyrrolidine-3-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-hydroxy-2-oxo-4-phenylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group may also play a role in binding to hydrophobic pockets in proteins .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues in the Pyrrolidine/Pyrrolidone Family

Table 1: Key Structural Features of Selected Pyrrolidine Derivatives

Key Observations:

- Positional Isomerism : The hydroxyl and ketone groups' positions significantly alter hydrogen-bonding patterns. For example, Ethyl 4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylate features a 5-oxo group instead of 2-oxo, leading to distinct crystal packing via O–H⋯O interactions.

- Aromatic Substituents : The phenylethyl group in Ethyl (1R,3R)-5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylate introduces stereochemical complexity and enhanced lipophilicity compared to the target compound’s phenyl group.

Comparison with Piperidine and Pyridine Derivatives

Ethyl 4-oxo-1-piperidinecarboxylate

- Ring Size : The six-membered piperidine ring reduces ring strain compared to pyrrolidine, increasing conformational flexibility.

Ethyl 5-(2-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate

- Heteroaromatic System : The dihydropyridine ring introduces conjugation, altering electronic properties. The 2-fluorophenyl group enhances electron-withdrawing effects, which may influence metabolic stability.

Physicochemical and Crystallographic Properties

Table 2: Crystallographic Data for Selected Compounds

Key Findings:

- The dihedral angles between the phenyl and pyrrolidine rings in Ethyl 4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylate (60.87°–65.79°) suggest moderate conjugation, influencing packing efficiency.

- Hydrogen-bonding networks in hydroxyl-containing analogues stabilize crystal structures, as seen in layered supramolecular arrangements .

Biological Activity

Ethyl 1-hydroxy-2-oxo-4-phenylpyrrolidine-3-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, alongside relevant research findings and case studies.

Molecular Formula: C13H15NO4

CAS Number: 866153-00-6

Molecular Weight: 249.26 g/mol

Purity: Typically around 90% to 95%

The biological activity of this compound is attributed to its structural features, particularly the hydroxyl and carbonyl groups, which can form hydrogen bonds with biological macromolecules. The phenyl group enhances its interaction with hydrophobic regions in proteins, potentially influencing various biochemical pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several pathogens. Studies have shown it to be effective against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy. The exact mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated for its ability to inhibit the proliferation of cancer cells in vitro. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest in various cancer cell lines .

Case Studies and Research Findings

- Case Study on Antimicrobial Activity : A study conducted on various derivatives of pyrrolidine compounds highlighted the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics, indicating its potential as an alternative antimicrobial agent.

- Anticancer Research : In a series of experiments evaluating the cytotoxic effects on breast cancer cell lines, this compound demonstrated a dose-dependent inhibition of cell growth. Flow cytometry analysis revealed an increase in apoptotic cells compared to control groups, supporting its role as a potential anticancer therapeutic .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 1-hydroxy-2-oxo-4-methylpyrrolidine-3-carboxylate | Structure | Moderate antimicrobial activity |

| Ethyl 1-hydroxy-2-oxo-4-benzoylpyrrolidine-3-carboxylate | Structure | Significant anticancer properties |

| Ethyl 1-hydroxy-2-oxo-4-naphthylpyrrolidine-3-carboxylate | Structure | Enhanced cytotoxicity in leukemia cells |

This compound stands out due to its unique phenyl group, which contributes distinct chemical and biological properties compared to its analogs.

Q & A

Q. What synthetic methodologies are effective for preparing Ethyl 1-hydroxy-2-oxo-4-phenylpyrrolidine-3-carboxylate?

A three-component one-pot reaction involving aniline, diethyl acetylenedicarboxylate, and substituted aldehydes (e.g., 4-anisaldehyde) is a robust method. This approach leverages nucleophilic addition and cyclization steps, yielding the pyrrolidinone core with high regioselectivity. Reaction optimization at 80–100°C under reflux conditions in ethanol or methanol improves yields (60–85%) .

Q. How is spectroscopic characterization performed for this compound?

Structural confirmation relies on FTIR (stretching vibrations for hydroxyl at ~3400 cm⁻¹, carbonyl at ~1700 cm⁻¹), ¹H NMR (doublets for aromatic protons at δ 7.2–7.5 ppm, ester methyl at δ 1.2–1.4 ppm), and ¹³C NMR (carbonyl carbons at δ 165–175 ppm). Assignments should cross-validate with DFT-calculated spectra to resolve ambiguities .

Q. What crystallographic tools are used to determine its molecular structure?

Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement, SHELXS for solution) resolves bond lengths, angles, and hydrogen-bonding networks. ORTEP-3 visualizes thermal ellipsoids and molecular packing, critical for validating stereochemistry .

Advanced Research Questions

Q. How do DFT studies enhance understanding of this compound’s electronic properties?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Mulliken charges. These reveal nucleophilic/electrophilic sites, aiding reactivity predictions. For example, the 2-oxo group shows high electrophilicity, influencing hydrogen-bonding interactions in crystal lattices .

Q. How to address contradictions in crystallographic data between hydrate and anhydrous forms?

Hydrate structures (e.g., 1.25-hydrate in ) exhibit expanded unit cells (triclinic P1, V = 2898 ų) versus anhydrous analogs. Refinement with SHELXL must account for disordered water molecules using PART and ISOR commands. Comparative Hirshfeld surface analysis quantifies hydrogen-bonding differences, resolving lattice stability variations.

Q. What strategies optimize reaction conditions to minimize byproducts?

Byproducts arise from competing pathways (e.g., aldol condensation). Kinetic control via lower temperatures (50–60°C) and stoichiometric adjustments (1:1:1 molar ratio) suppresses side reactions. Monitoring by LC-MS or TLC ensures intermediate stability. For example, achieved 85% yield by limiting reaction time to 10 hours .

Q. How do alternative synthetic routes compare in efficiency and scalability?

Multi-component reactions ( ) outperform stepwise syntheses (e.g., ’s pyrrolo-pyrimidine derivatives ) in atom economy but require precise stoichiometry. Microwave-assisted synthesis (unreported in evidence) could further reduce time. Comparative metrics include % yield, purity (HPLC), and E-factor (waste per product mass).

Methodological Notes

- Crystallographic Refinement : Use SHELXL with TWIN/BASF commands for twinned data. Anisotropic displacement parameters (ADPs) refine disorder in hydrate structures .

- DFT Validation : Cross-check computed vs. experimental IR/NMR spectra using GaussView or ORCA. Adjust solvent models (PCM for ethanol) to match experimental conditions .

- Safety Protocols : Follow SDS guidelines () for handling: use fume hoods during synthesis, PPE for crystalline powders, and ethanol/water mixtures for waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.